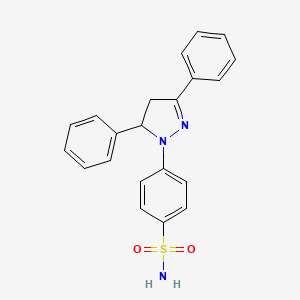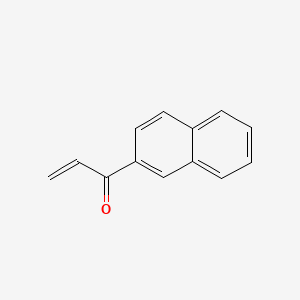
1-(2-Naphthalenyl)-2-propen-1-one
Overview
Description
“1-(2-Naphthalenyl)-2-propen-1-one” is also known as “2-Propanone, 1-(2-naphthalenyl)-” with a CAS Number of 21567-68-0 . Its molecular weight is 184.24 .
Chemical Reactions Analysis
The reactions of naphthalenyl radicals with acetylene (C2H2) have been investigated . The study found significant quantities of C14H10 (likely phenanthrene and anthracene), as well as 2-ethynylnaphthalene (C12H8), from the reaction of the 2-naphthalenyl radical with C2H2 .Scientific Research Applications
1. Visualizing HCV Core Protein via Fluorescent Unnatural Amino Acid Incorporation
Methods of Application: Huh-7.5 cells were co-transfected with HCV core plasmids containing amber stop codons at various positions throughout the coding sequence and a second plasmid encoding the orthogonal tRNA/synthetase pair that facilitates Anap incorporation . Three days post transfection, cells were stained for core protein and lipid droplets (LDs) and visualized using immunofluorescence or confocal microscopy .
Results: The researchers were able to visualize core mutant proteins containing Anap . They successfully substituted Anap into 11 different positions within the core, including substitutions for tryptophan, tyrosine, and phenylalanine residues . The incorporation of the UAA did not disrupt core protein expression, stability, or cellular localization .
2. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells
Methods of Application: A group of seven naphth[1,2-d]imidazole compounds were synthesized from β-lapachone . Their optical properties and their cytotoxic activity against cancer cells were evaluated .
Results: The synthesized naphth[1,2-d]imidazoles showed promising values for molar absorptivity coefficients (on the order of 10^3 to 10^4), intense fluorescence emissions in the blue region, and large Stokes shifts (20–103 nm) . The probes were also selective for analyzed cancer cells (leukemic cells (HL-60)) . The naphth[1,2-d]imidazoles showed IC50 between 8.71 and 29.92 μM against HL-60 cells . For HCT-116 cells, values for IC50 between 21.12 and 62.11 μM were observed . The selective cytotoxicity towards cancer cells and the fluorescence of the synthesized naphth[1,2-d]imidazoles are promising responses that make possible the application of these components in antitumor theranostic systems .
3. Fluorescent Conjugated Polymers for Explosive Detection
Methods of Application: The polymers are synthesized from di(naphthalen-2-yl)-1,2-diphenylethene . Their optical properties and their ability to detect explosives in aqueous media are evaluated .
Results: The synthesized polymers show interesting aggregation-enhanced emission . They function well in explosive detection in aqueous media .
4. UV/Visible Spectrum Analysis
Methods of Application: The compound is subjected to UV/Visible spectrum analysis . The spectrum obtained is then used for various analyses .
Results: The UV/Visible spectrum of the compound provides valuable information about its structure and properties .
5. Fluorescent Conjugated Polymers for Explosive Detection
Methods of Application: The polymers are synthesized from di(naphthalen-2-yl)-1,2-diphenylethene . Their optical properties and their ability to detect explosives in aqueous media are evaluated .
Results: The synthesized polymers show interesting aggregation-enhanced emission . They function well in explosive detection in aqueous media .
6. UV/Visible Spectrum Analysis
Methods of Application: The compound is subjected to UV/Visible spectrum analysis . The spectrum obtained is then used for various analyses .
Results: The UV/Visible spectrum of the compound provides valuable information about its structure and properties .
properties
IUPAC Name |
1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCGZPFSUWZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalenyl)-2-propen-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

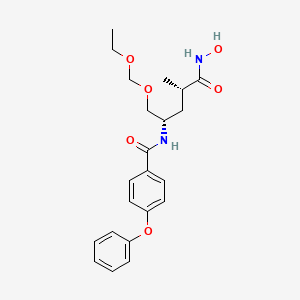
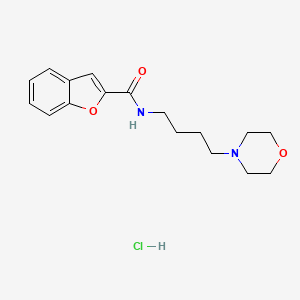
![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)
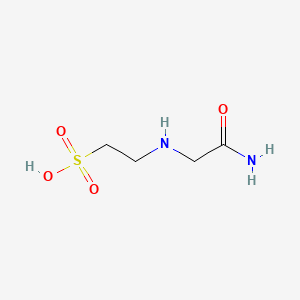
![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)
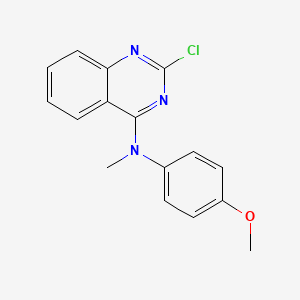
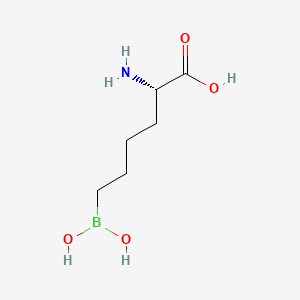
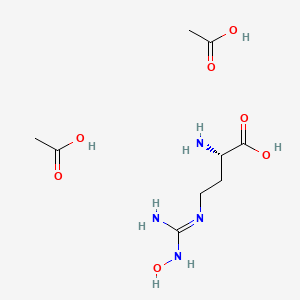
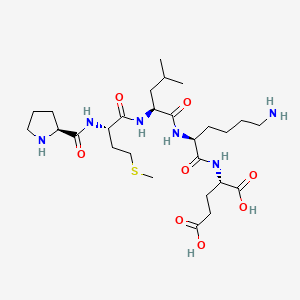
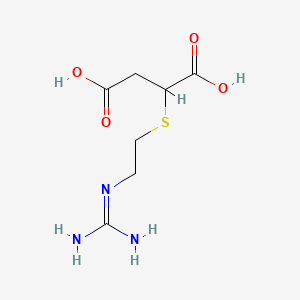
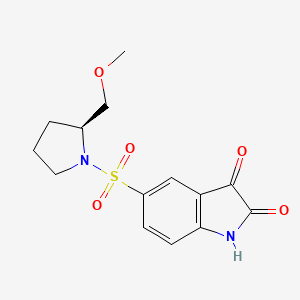
![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)
